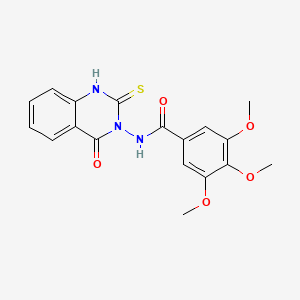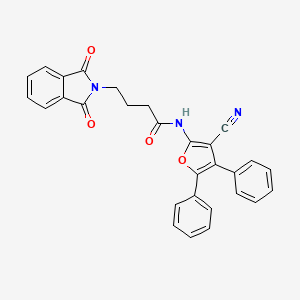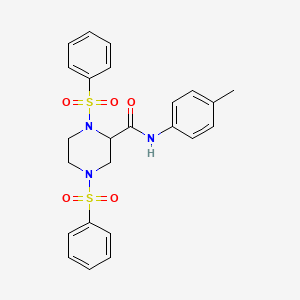
1-sec-butyl-4-(3-methylbenzyl)piperazine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-sec-butyl-4-(3-methylbenzyl)piperazine oxalate, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It is commonly used as a recreational drug due to its stimulant and euphoric effects. However, BZP has also been studied extensively for its scientific research applications, particularly in the field of neuroscience. In We will also discuss future directions for research on this compound.
作用机制
1-sec-butyl-4-(3-methylbenzyl)piperazine oxalate acts by binding to and activating the dopamine and serotonin transporters, leading to increased release of these neurotransmitters. It also blocks the reuptake of these neurotransmitters, leading to their prolonged effects. This results in increased stimulation, euphoria, and other effects commonly associated with stimulant drugs.
Biochemical and Physiological Effects:
1-sec-butyl-4-(3-methylbenzyl)piperazine oxalate has been shown to increase heart rate, blood pressure, and body temperature in humans and animals. It also increases locomotor activity and produces other behavioral effects such as increased sociability and reward-seeking behavior. 1-sec-butyl-4-(3-methylbenzyl)piperazine oxalate has been shown to have a similar profile of effects to other stimulant drugs such as amphetamine and cocaine.
实验室实验的优点和局限性
1-sec-butyl-4-(3-methylbenzyl)piperazine oxalate has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It has a well-established mechanism of action and has been extensively studied in the literature. However, 1-sec-butyl-4-(3-methylbenzyl)piperazine oxalate also has some limitations. It has a relatively short half-life and is rapidly metabolized in the body, which can make it difficult to study its effects over longer periods of time. It also has some potential for abuse and has been banned in several countries as a recreational drug.
未来方向
There are several future directions for research on 1-sec-butyl-4-(3-methylbenzyl)piperazine oxalate. One area of interest is its potential as a therapeutic agent for certain neurological disorders such as Parkinson's disease and depression. 1-sec-butyl-4-(3-methylbenzyl)piperazine oxalate has been shown to increase dopamine and serotonin release, which could be beneficial for these conditions. Another area of interest is its effects on learning and memory. 1-sec-butyl-4-(3-methylbenzyl)piperazine oxalate has been shown to improve memory in some studies, which could have implications for the treatment of cognitive disorders such as Alzheimer's disease. Finally, more research is needed to understand the long-term effects of 1-sec-butyl-4-(3-methylbenzyl)piperazine oxalate on the brain and body, particularly with regards to potential neurotoxicity and other adverse effects.
合成方法
1-sec-butyl-4-(3-methylbenzyl)piperazine oxalate can be synthesized by reacting 1-bromo-4-(3-methylbenzyl)piperazine with butylamine in the presence of a catalyst such as sodium hydride. The resulting product is then treated with oxalic acid to form the oxalate salt of 1-sec-butyl-4-(3-methylbenzyl)piperazine oxalate. This synthesis method has been well-established in the literature and has been used to produce 1-sec-butyl-4-(3-methylbenzyl)piperazine oxalate in large quantities for research purposes.
科学研究应用
1-sec-butyl-4-(3-methylbenzyl)piperazine oxalate has been studied extensively for its effects on the central nervous system. It has been shown to act as a dopamine and serotonin releaser, leading to increased levels of these neurotransmitters in the brain. This makes 1-sec-butyl-4-(3-methylbenzyl)piperazine oxalate a useful tool for studying the mechanisms of neurotransmitter release and the effects of these neurotransmitters on behavior and cognition.
属性
IUPAC Name |
1-butan-2-yl-4-[(3-methylphenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2.C2H2O4/c1-4-15(3)18-10-8-17(9-11-18)13-16-7-5-6-14(2)12-16;3-1(4)2(5)6/h5-7,12,15H,4,8-11,13H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAIQDVHRPUHPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)CC2=CC=CC(=C2)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![11-(2-hydroxy-4-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5020121.png)
![methyl 3-[4-(4-chlorophenyl)-1-piperazinyl]propanoate](/img/structure/B5020126.png)

![methyl 3-(3-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5020142.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dichlorobenzyl)-N~1~-isopropylglycinamide](/img/structure/B5020164.png)
![N-[2-(3-fluorophenyl)ethyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5020177.png)
![N-(2-furylmethyl)-2-[(4-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5020183.png)
![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(4-methyl-1-piperidinyl)acetamide diethanedioate](/img/structure/B5020185.png)
![1-[3-(2-fluorophenoxy)propyl]piperidine](/img/structure/B5020196.png)
![1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B5020199.png)
![methyl 4-[6,7-dimethoxy-1-(4-methoxyphenyl)-3-oxo-3,4-dihydro-2(1H)-isoquinolinyl]benzoate](/img/structure/B5020209.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5020215.png)